Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate
CAS No.: 885277-70-3
Cat. No.: VC3289090
Molecular Formula: C16H22N2O2S
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885277-70-3 |
|---|---|
| Molecular Formula | C16H22N2O2S |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O2S/c1-16(2,3)20-15(19)18-10-12(9-13(18)14(17)21)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,21) |
| Standard InChI Key | BHPWNHCGNFMQBR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=S)N)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=S)N)C2=CC=CC=C2 |
Introduction
Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the CAS number 885277-70-3. It is a research compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its chemical properties, biological activities, and research findings.
Antioxidant Activity
Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate has shown potential in reducing oxidative stress markers. This is crucial for protecting cells from damage caused by free radicals, which are implicated in various diseases, including neurodegenerative disorders and cancer.
Enzyme Inhibition
The compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation. This property could be beneficial in treating conditions where these pathways are dysregulated.
Cell Viability and Proliferation
Studies indicate that the compound can enhance cell viability in certain cancer cell lines, suggesting a potential role as an anticancer agent. It modulates signaling pathways associated with cell growth and apoptosis, which are critical for cancer progression.
Neuroprotective Effects
Initial animal studies have shown that the compound may improve outcomes in models of neurodegenerative diseases by reducing inflammation and oxidative damage. Enhanced cognitive function has been observed in models treated with the compound compared to controls.
Research Findings
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes | |
| Cell Viability | Increased viability in cancer cell lines | |
| Neuroprotective Effects | Improved outcomes in neurodegenerative models |
Neuroprotective Effects
In a controlled study involving aged rats, administration of Tert-butyl 2-carbamothioyl resulted in a significant reduction in markers of neuroinflammation and improved cognitive function. This suggests its potential utility in treating age-related cognitive decline.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume